Tanogitran, also known by its chemical identifier BIBT986, belongs to the class of methylbenzimidazole derivatives. It has been studied extensively for its ability to inhibit thrombin and factor Xa simultaneously, making it a valuable candidate in the development of novel anticoagulant therapies. Its molecular formula is C₂₃H₃₁N₅O₃S, and it has been evaluated for its physicochemical properties and biological efficacy in various preclinical studies .
The synthesis of Tanogitran involves several key steps that utilize established organic chemistry techniques. The primary method reported for its synthesis includes:
The detailed reaction scheme demonstrates the formation of Tanogitran through nucleophilic substitution reactions, with careful monitoring of temperature and pH to optimize yield .
The molecular structure of Tanogitran has been characterized using advanced computational methods and X-ray crystallography. Key features include:
Tanogitran undergoes various chemical reactions relevant to its function as an anticoagulant:
The mechanism by which Tanogitran exerts its anticoagulant effects involves:
Tanogitran possesses several notable physical and chemical properties:
Tanogitran's potential applications extend beyond anticoagulation therapy:
Tanogitran (BIBT 986) represents a strategically designed small molecule dual inhibitor targeting thrombin (Factor IIa) and Factor Xa—key serine proteases in the coagulation cascade. Its development emerged from efforts to overcome limitations of single-target anticoagulants, leveraging structure-based drug design principles to achieve balanced inhibition. With Ki values of 2.7 nM against thrombin and 26 nM against Factor Xa [5], Tanogitran occupies a unique niche in hematology research as a tool compound for probing interconnected coagulation pathways. Unlike clinically approved anticoagulants, Tanogitran’s significance lies primarily in its mechanistic insights rather than therapeutic application, as development stalled after Phase 2 trials despite promising in vitro activity.
The quest for dual inhibitors originated from observations of hematophagous organisms that produce natural anticoagulants targeting multiple coagulation factors simultaneously [7]. Before Tanogitran’s discovery, anticoagulant development followed a target-specific trajectory:
Dual inhibition gained traction when preclinical studies demonstrated synergistic antithrombotic effects—simultaneous FXa/FIIa inhibition reduced thrombus weight by 80% in venous models versus ≤50% with monotherapies [3]. Tanogitran emerged from Boehringer Ingelheim’s program screening non-basic P1 motifs capable of binding both enzymes’ S1 pockets—a breakthrough overcoming historical challenges in achieving balanced potency [3].
Table 1: Evolution of Coagulation-Targeting Inhibitors
Class | Example Compounds | Primary Targets | Limitations |
---|---|---|---|
Indirect Inhibitors | Unfractionated Heparin, Warfarin | Multiple vitamin K-dependent factors | Narrow therapeutic window, monitoring required |
Direct Thrombin Inhibitors | Dabigatran, Argatroban | Factor IIa (thrombin) | Bleeding risk, limited efficacy |
Factor Xa Inhibitors | Rivaroxaban, Apixaban | Factor Xa | Incomplete thromboprophylaxis |
Dual Inhibitors | Tanogitran, BIBT 986 | Factor IIa + Factor Xa | Development halted despite balanced potency |
Tanogitran’s biochemical action centers on interrupting the coagulation amplification loop:
Structurally, Tanogitran achieves dual inhibition through:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7